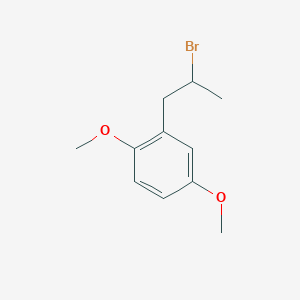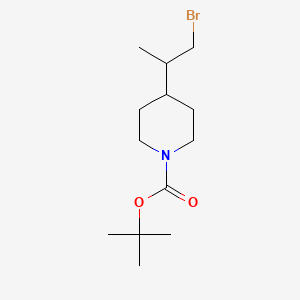
(1R)-1-(2-methylcyclopropyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-methylcyclopropyl)ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-methylcyclopropyl)ethan-1-ol typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. Catalysts and reaction conditions would be fine-tuned to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-methylcyclopropyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents such as PCC or KMnO4.
Reduction: Reduction of the hydroxyl group to an alkane using reagents like LiAlH4.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous conditions.
Substitution: PBr3 or SOCl2 for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be a precursor for pharmaceutical compounds.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2-methylcyclopropyl)ethan-1-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be governed by the electronic and steric properties of the cyclopropyl and hydroxyl groups.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(cyclopropyl)ethan-1-ol: Lacks the methyl group on the cyclopropyl ring.
(1R)-1-(2-methylcyclopropyl)propan-1-ol: Has an additional carbon in the backbone.
Uniqueness
(1R)-1-(2-methylcyclopropyl)ethan-1-ol is unique due to the presence of the methyl group on the cyclopropyl ring, which can influence its reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C6H12O |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(1R)-1-(2-methylcyclopropyl)ethanol |
InChI |
InChI=1S/C6H12O/c1-4-3-6(4)5(2)7/h4-7H,3H2,1-2H3/t4?,5-,6?/m1/s1 |
InChI Key |
WLNGEWJRGOHNAA-INWUZDNDSA-N |
Isomeric SMILES |
CC1CC1[C@@H](C)O |
Canonical SMILES |
CC1CC1C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)


